REACTION_CXSMILES
|
COC(=O)NC(C(N1CCCC1C1NC(C2C=CC3C(=CC=C(C4C=CC(C5NC(C6CCCN6C(=O)C(NC(OC)=O)=C6CCOCC6)=NC=5)=CC=4)C=3)C=2)=CN=1)=O)C(C)C.C[O:63][C:64](=[O:77])[C:65]([NH:72][C:73]([O:75][CH3:76])=[O:74])=[C:66]1[CH2:71][CH2:70][O:69][CH2:68][CH2:67]1.[Li+].[OH-]>CO>[CH3:76][O:75][C:73]([NH:72][C:65](=[C:66]1[CH2:67][CH2:68][O:69][CH2:70][CH2:71]1)[C:64]([OH:77])=[O:63])=[O:74] |f:2.3|
|
Name
|
{1-[2-(5-{6-[4-(2-{1-[2-Methoxycarbonylamino-2-(tetrahydropyran-4-ylidene)-acetyl]-pyrrolidin-2-yl}-3H-imidazol-4-yl)-phenyl]-naphthalen-2-yl}-1H-imidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(NC(C(C)C)C(=O)N1C(CCC1)C=1NC(=CN1)C1=CC2=CC=C(C=C2C=C1)C1=CC=C(C=C1)C=1NC(=NC1)C1N(CCC1)C(C(=C1CCOCC1)NC(=O)OC)=O)=O
|
Name
|
methoxycarbonylamino-(tetrahydropyran-4-ylidene)-acetic acid methyl ester
|
Quantity
|
141 mg
|
Type
|
reactant
|
Smiles
|
COC(C(=C1CCOCC1)NC(=O)OC)=O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The acidified aqueous layer was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)NC(C(=O)O)=C1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |